3-(o-Benzyloxyphenoxy)-1,2-propanediol
Description
3-(o-Benzyloxyphenoxy)-1,2-propanediol is a diol derivative characterized by a propanediol backbone (C₃H₈O₂) with an o-benzyloxyphenoxy substituent. This structure combines hydrophilic hydroxyl groups with aromatic moieties, enabling unique physicochemical properties. The o-benzyloxyphenoxy group likely enhances steric hindrance and π-π interactions, distinguishing it from simpler diols like 1,2-propanediol (propylene glycol) .
Properties
CAS No. |
93006-78-1 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-10-14(18)12-20-16-9-5-4-8-15(16)19-11-13-6-2-1-3-7-13/h1-9,14,17-18H,10-12H2 |
InChI Key |
DWFXXPGZPLELIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Propanediol Derivatives
| Compound | Substituent | Melting Point (°C) | Dipole Moment (D) | Key Applications |
|---|---|---|---|---|
| 1,2-Propanediol | None | -60 | 2.5–3.0* | Antifreeze, food additive |
| 3-Benzyloxy-1,2-propanediol | Benzyloxy | Not reported | ~3.2† | Pharmaceutical synthesis |
| 3-(4-Chlorophenoxy)-1,2-PD | 4-Chlorophenoxy | 78–82 | ~3.5† | Chemical intermediates |
| 3-(Heptyloxy)-1,2-propanediol | Heptyloxy | Not reported | ~2.8† | Surfactants, cosmetics |
*Data from ; †Estimated based on substituent effects .
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